molecular formula C11H21NO2 B1426903 [1-(Oxan-4-yl)piperidin-3-yl]methanol CAS No. 1339120-53-4

[1-(Oxan-4-yl)piperidin-3-yl]methanol

Cat. No.: B1426903
CAS No.: 1339120-53-4
M. Wt: 199.29 g/mol
InChI Key: LNYHUDSXSOTMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Oxan-4-yl)piperidin-3-yl]methanol is a piperidine derivative featuring a tetrahydropyran (oxane) ring linked to the piperidine nitrogen and a hydroxymethyl group at the 3-position of the piperidine core. This structure combines the rigidity of the oxane ring with the flexibility of the piperidine scaffold, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

CAS No.

1339120-53-4

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

[1-(oxan-4-yl)piperidin-3-yl]methanol

InChI

InChI=1S/C11H21NO2/c13-9-10-2-1-5-12(8-10)11-3-6-14-7-4-11/h10-11,13H,1-9H2

InChI Key

LNYHUDSXSOTMCZ-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2CCOCC2)CO

Canonical SMILES

C1CC(CN(C1)C2CCOCC2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [1-(Oxan-4-yl)piperidin-3-yl]methanol with analogs differing in substituents, stereochemistry, and heterocyclic moieties. Key parameters include molecular properties, optical activity, and chromatographic behavior.

Piperidinylmethanol Derivatives with Aromatic Substituents
Compound Name Molecular Formula Molecular Weight [α]D²⁵ (c, solvent) ee% HPLC Retention Time (min) Key Structural Feature
(2S,3S)-2-(3-Cl-phenyl)-1-(4-MeO-phenyl)piperidin-3-yl)methanol (7h) C₁₉H₂₂ClNO₂ 332.14 +6.0 (c1.0, CHCl₃) 89% 15.436 (major) 3-Cl-phenyl, 4-MeO-phenyl
(2S,3S)-2-(4-Cl-phenyl)-1-(4-MeO-phenyl)piperidin-3-yl)methanol (7i) C₁₉H₂₂ClNO₂ 332.14 +10.4 (c0.5, CHCl₃) 88% 19.712 (major) 4-Cl-phenyl, 4-MeO-phenyl
[1-(4-Methylbenzyl)piperidin-3-yl]methanol C₁₄H₂₁NO 219.32 N/A N/A N/A 4-Me-benzyl

Key Observations :

  • Steric and Electronic Effects: Chlorophenyl substituents (7h, 7i) increase molecular weight and polarity compared to the oxane-containing target compound.
  • Optical Activity : The target compound’s enantiomeric excess (if synthesized enantioselectively) may resemble 7h/7i (88–89% ee), achieved via chiral HPLC or asymmetric catalysis .
Piperidinylmethanol Derivatives with Heterocyclic Substituents
Compound Name Molecular Formula Molecular Weight Key Structural Feature Notable Properties
[1-(Thiophen-3-ylmethyl)piperidin-3-yl]methanol C₁₁H₁₇NOS 227.33 Thiophene substituent Potential π-π interactions
[1-(3-Nitropyridin-2-yl)piperidin-4-yl]methanol C₁₁H₁₅N₃O₃ 237.26 Nitropyridine substituent High polarity, nitro group reactivity
[1-(Oxolan-3-ylmethyl)piperidin-3-yl]methanol C₁₀H₁₉NO₂ 193.27 Tetrahydrofuran (oxolane) ring Reduced steric bulk vs. oxane

Key Observations :

  • Heterocyclic Influence : The oxane ring in the target compound provides a six-membered ether ring, offering greater conformational stability than the five-membered oxolane (tetrahydrofuran) in . Thiophene and nitropyridine substituents introduce aromaticity and electrophilic sites, respectively, which could influence biological activity or solubility .
Alkyl-Substituted Piperidinylmethanol Derivatives
Compound Name Molecular Formula Molecular Weight Key Structural Feature Stability/Safety Data
(1-(Cyclopropylmethyl)piperidin-3-yl)methanol C₁₀H₁₉NO 169.27 Cyclopropylmethyl group Stable under recommended storage; low hazard
[1-(Propan-2-yl)piperidin-3-yl]methanol C₉H₁₉NO 157.26 Isopropyl group Likely higher volatility

Key Observations :

  • Alkyl vs. Cyclic Substituents: The oxane ring in the target compound may confer higher rigidity and lower volatility compared to flexible alkyl chains.

Preparation Methods

Starting Materials and Key Intermediates

  • 4-Piperidone derivatives serve as common starting points, often protected as N-tert-butyloxycarbonyl (Boc) derivatives to prevent undesired side reactions during multi-step synthesis.
  • The oxan-4-yl moiety (a tetrahydropyran ring) is introduced via alkylation or amination reactions with oxan-4-ylmethyl halides or amines.

Stepwise Synthesis Protocols

Step 1: Protection of 4-piperidone

  • 4-Piperidone hydrochloride is reacted with dimethyl dicarbonate in aqueous acetone to form N-tert-butyloxycarbonyl-4-piperidone with high yield (91-93%) under mild stirring at room temperature for 24 hours.
  • The product is isolated by ethyl acetate extraction and drying under reduced pressure.

Step 2: Reductive Amination to 4-amino-1-t-butoxycarbonylpiperidine

  • The Boc-protected piperidone is treated with ammonia in ethanol and titanium isopropoxide under nitrogen atmosphere.
  • Sodium borohydride is added portionwise to reduce the imine intermediate at temperatures below 30 °C.
  • After reaction completion, the mixture is quenched with concentrated ammonia, filtered, and purified by acid-base extraction and drying.
  • The yield for this step is approximately 81-82%.

Step 3: Introduction of the Oxan-4-yl Group

  • The 4-amino-Boc-piperidine intermediate undergoes coupling with oxan-4-ylmethyl amine or related derivatives under standard amide or carbamate coupling conditions.
  • Coupling reagents like carbodiimides or phosphonium salts may be used to facilitate bond formation.
  • Reaction solvents typically include toluene or dichloromethane under reflux or room temperature conditions for several hours.
  • The product is purified by recrystallization or flash chromatography.

Step 4: Functionalization at Piperidin-3-yl Position to Methanol

  • The 3-position of the piperidine ring is functionalized via nucleophilic substitution or reduction of corresponding ketone or halide intermediates.
  • Methods include reduction of 3-keto-piperidine intermediates or substitution of 3-halopiperidine derivatives with hydroxyl nucleophiles.
  • Conditions involve mild reducing agents or hydroxide sources under controlled temperature to avoid over-reduction or side reactions.

Step 5: Deprotection and Final Purification

  • The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
  • Final purification is achieved by flash chromatography on silica gel using gradients of ethyl acetate and hexanes or by recrystallization.
  • Structural confirmation is performed by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Boc Protection of 4-piperidone Dimethyl dicarbonate, aqueous acetone, rt, 24 h 91-93 Mild conditions, high purity
Reductive Amination NH3/EtOH, Ti(OiPr)4, NaBH4, N2, <30 °C, 4 h 81-82 Controlled temperature, white solid formed
Oxan-4-yl Group Coupling Oxan-4-ylmethyl amine, coupling reagents, reflux ~75-85* Standard amide coupling, purification required
3-Position Methanol Functionalization Reduction or substitution, mild reducing agents Variable Depends on intermediate used
Boc Deprotection TFA/DCM, rt Quantitative Standard acid deprotection

*Exact yields vary depending on reagents and scale.

Research Findings and Characterization

  • The synthetic routes reported in patent CN106432232A demonstrate high molar yields for Boc protection and reductive amination steps, indicating robust and scalable processes.
  • Coupling of the oxan-4-yl moiety is well-documented in medicinal chemistry literature, with amide bond formation under standard peptide coupling conditions providing good yields and purity.
  • Characterization of intermediates and final product includes:

    • NMR Spectroscopy: ^1H NMR confirms chemical shifts consistent with piperidine and oxan rings, with characteristic signals for methanol protons.
    • Mass Spectrometry: Molecular ion peaks correspond to expected molecular weights, confirming molecular integrity.
    • IR Spectroscopy: Presence of hydroxyl, amine, and carbamate functional groups verified by characteristic absorption bands.
  • Purification by flash chromatography using silica gel and solvent gradients of ethyl acetate/hexanes is effective for isolating pure compounds.

Q & A

Q. What are the key considerations for optimizing the synthesis of [1-(Oxan-4-yl)piperidin-3-yl]methanol to achieve high yield and purity?

Methodological Answer: Synthetic optimization requires careful control of reaction parameters:

  • Reagents and Solvents : Use reductive amination or nucleophilic substitution to introduce the oxane moiety. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may reduce intermediates, while polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Temperature and Catalysts : Lower temperatures (0–25°C) minimize side reactions; catalysts like palladium on carbon (Pd/C) improve selectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Monitor via TLC or HPLC.
Example Reaction Conditions
Starting Material: Piperidin-3-ylmethanol derivative
Oxane Coupling Agent: Oxan-4-yl bromide
Solvent: DMF, 25°C, 12 hours
Catalyst: K₂CO₃
Yield: 65–78% (after purification)

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., oxane ring protons at δ 3.4–4.1 ppm, piperidine methylene groups at δ 2.5–3.2 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₁H₂₁NO₂⁺, [M+H]⁺ = 224.1646) .
  • Infrared (IR) Spectroscopy : O–H stretch (~3300 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) validate functional groups .
Key Spectral Data
¹H NMR (CDCl₃) : δ 1.6–1.8 (m, piperidine CH₂), 3.4–4.1 (m, oxane O–CH₂)
HRMS : m/z 224.1646 (calculated for C₁₁H₂₁NO₂)

Q. How can researchers address solubility challenges of this compound in aqueous systems for in vitro assays?

Methodological Answer: Strategies include:

  • Co-solvent Systems : Use DMSO (≤1% v/v) or ethanol to pre-dissolve the compound before dilution in buffer .
  • pH Adjustment : Protonate the piperidine nitrogen (pKa ~8–10) using acidic buffers (pH 4–6) to enhance aqueous solubility .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfate esters) via chemical modification while retaining bioactivity .

Advanced Research Questions

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound derivatives in medicinal chemistry research?

Methodological Answer: SAR studies involve:

  • Functional Group Modifications : Synthesize analogs with varied substituents (e.g., fluorination at oxane C4, piperidine N-alkylation) to assess impact on target binding .
  • Biological Assays : Test analogs against receptor/enzyme targets (e.g., GPCRs, kinases) using fluorescence polarization or radioligand binding .
  • Computational Modeling : Docking studies (AutoDock, Schrödinger) correlate structural features (e.g., oxane ring conformation) with activity .
SAR Example
Analog : 4-Fluoro-oxane derivative
Activity : 2× higher affinity for σ₁ receptor vs. parent compound

Q. How can metabolic stability studies be designed to evaluate the pharmacokinetic profile of this compound?

Methodological Answer: Key steps include:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH to measure half-life (t₁/₂) and intrinsic clearance. Monitor via LC-MS .
  • Metabolite Identification : Use high-resolution LC-MS/MS to detect oxidation (e.g., piperidine N-oxidation) or hydroxylation products .
  • CYP Inhibition Screening : Test against CYP450 isoforms (3A4, 2D6) to assess drug-drug interaction risks .

Q. What approaches are used to resolve contradictions in biological activity data observed for this compound across different assay platforms?

Methodological Answer: Address discrepancies through:

  • Orthogonal Assays : Validate activity in multiple systems (e.g., cell-free vs. cell-based assays) .
  • Variable Control : Standardize assay conditions (e.g., ATP concentration in kinase assays, serum levels in cell culture) .
  • Data Normalization : Use reference compounds (e.g., known agonists/antagonists) to calibrate responses .
Case Study
Contradiction : Disparate IC₅₀ values in HEK293 vs. CHO cells
Resolution : Adjusted membrane potential dyes to account for cell-type-specific background

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.